molecular formula C12H20N2O3 B1476156 1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1997315-78-2

1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1476156
CAS No.: 1997315-78-2
M. Wt: 240.3 g/mol
InChI Key: JNKIEMDAEZYXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C₁₂H₂₀N₂O
  • Molecular Weight : 240.3 g/mol
  • CAS Number : 1997315-78-2
  • Purity : Minimum 95% .

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound is suggested to interact with various receptors, influencing pathways related to pain, mood regulation, and neuroprotection.

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Analgesic Activity : Studies indicate that the compound may possess analgesic properties, potentially through modulation of opioid receptors.
  • Anti-inflammatory Effects : Preliminary research suggests that it could inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

Case Studies and Research Findings

StudyFindings
Neuroprotective Effects A study demonstrated that this compound reduced neuronal apoptosis in models of neurodegeneration, implicating its role in neuroprotection via modulation of oxidative stress pathways .
Pain Management In a rodent model, administration of the compound showed significant reduction in pain responses, suggesting efficacy as an analgesic agent .
Inflammation Inhibition Research indicated that the compound effectively decreased levels of TNF-alpha and IL-6 in vitro, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and pyrrolidine rings can significantly influence receptor affinity and selectivity.

Key Modifications

  • Acetyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Pyrrolidine Ring Modifications : Alterations here can modulate the compound's interaction with specific receptors, affecting its analgesic and anti-inflammatory properties.

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)13-6-3-11(4-7-13)14-5-2-10(8-14)12(16)17/h10-11H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKIEMDAEZYXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.